2-(Chloromethyl)-5-iodopyrimidine;hydrochloride

Description

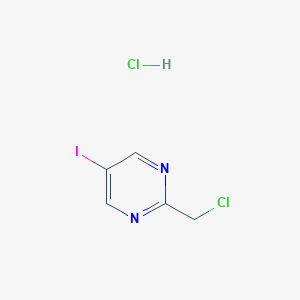

2-(Chloromethyl)-5-iodopyrimidine hydrochloride (C₅H₄ClIN₂·HCl) is a halogenated pyrimidine derivative characterized by a chloromethyl group at position 2 and an iodine atom at position 5 of the pyrimidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in pharmaceutical and chemical synthesis, particularly as a precursor for nucleophilic substitution reactions due to the reactivity of its halogen substituents. The iodine atom at C-5 serves as a strong leaving group, while the chloromethyl group at C-2 facilitates further functionalization, making it valuable in constructing complex heterocyclic systems .

Properties

IUPAC Name |

2-(chloromethyl)-5-iodopyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZWSYUJKFMTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride typically involves the chloromethylation of 5-iodopyrimidine. One common method includes the reaction of 5-iodopyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group on the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to remove the halogen atoms.

Coupling Reactions: The iodine atom on the pyrimidine ring can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride has the molecular formula C6H5ClIN and is characterized by the presence of both chloromethyl and iodine substituents on the pyrimidine ring. These functional groups provide distinct pathways for chemical reactivity, making it a valuable intermediate in various synthetic routes.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chloromethyl group acts as a reactive site for nucleophilic substitution reactions, while the iodine atom can facilitate coupling reactions or serve as a leaving group.

Synthetic Approaches

- Cross-Coupling Reactions : 2-(Chloromethyl)-5-iodopyrimidine is often utilized in palladium-catalyzed cross-coupling reactions, which allow for the formation of complex organic molecules with high specificity and yield.

- Synthesis of Pharmaceutical Intermediates : It has been used to synthesize selective phosphodiesterase type 5 inhibitors through coupling with 2-pyridylzinc chloride, achieving yields of 60–70% .

Medicinal Chemistry

The compound has shown potential as a precursor for various drugs, particularly those targeting specific diseases. Its unique structure allows for modifications that can enhance pharmacological properties while minimizing toxicity.

Case Studies

- Antihyperlipidemic Activity : Research has indicated that derivatives of 2-(Chloromethyl)-5-iodopyrimidine exhibit antihyperlipidemic effects. For instance, a derivative was evaluated for its interaction with Niemann Pick C1 Like1 protein, showing promising results in preclinical models .

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase, which may have implications for treating neurological disorders.

Biological Research

In biological applications, 2-(Chloromethyl)-5-iodopyrimidine is explored for its interactions with various biological targets. Its reactivity allows researchers to investigate its effects on enzyme mechanisms and receptor interactions.

- Genotoxicity Studies : Some studies have raised concerns about the genotoxic potential of this compound, indicating the need for careful evaluation in pharmaceutical applications.

- Herbicidal Properties : Similar pyridine derivatives have been shown to exhibit herbicidal activity by disrupting metabolic processes in plants .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(Chloromethyl)-5-methylpyrimidine Hydrochloride

- Molecular Formula : C₆H₈Cl₂N₂

- Molecular Weight : 179.04 g/mol

- Physicochemical Properties: Lower molecular weight (179.04 vs. ~318.92 for the target compound) and higher lipophilicity (logP ~1.8 vs. ~2.5 for iodinated analogs). Applications: Primarily used in non-radiolabeled intermediates, whereas the iodine in the target compound enables applications in radiopharmaceuticals .

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride

- Molecular Formula : C₅H₇Cl₂N₃

- Molecular Weight : 180.03 g/mol

- Key Differences: Electronic Effects: The amino group at C-2 is electron-donating, activating the pyrimidine ring for electrophilic substitution, unlike the electron-withdrawing chloromethyl group in the target compound. Solubility: Enhanced aqueous solubility due to hydrogen bonding from the amino group. Stability: Susceptible to oxidation under acidic conditions, whereas the iodinated analog is more stable due to iodine’s lower reactivity in nucleophilic environments .

5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride

- Molecular Formula : C₅H₄Cl₂N₂

- Molecular Weight : 163.01 g/mol

- Key Differences: Halogen Reactivity: Chlorine at C-5 is a weaker leaving group compared to iodine, limiting its utility in Suzuki-Miyaura couplings or SNAr reactions. Crystallinity: Smaller van der Waals radius of chlorine (0.99 Å vs.

2-Chloro-5-iodo-4-methylpyridine

- Molecular Formula : C₆H₅ClIN

- Molecular Weight : 253.47 g/mol

- Key Differences: Ring Structure: Pyridine (one nitrogen) vs. pyrimidine (two nitrogens), leading to reduced electron deficiency and altered reactivity in cross-coupling reactions. Applications: Limited use in medicinal chemistry compared to pyrimidine derivatives, which are more common in nucleoside analogs .

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Applications |

|---|---|---|---|---|

| 2-(Chloromethyl)-5-iodopyrimidine HCl | C₅H₄ClIN₂·HCl | 318.92 | I (C5), Cl (C2) | Radiolabeling, antiviral agents |

| 2-(Chloromethyl)-5-methylpyrimidine HCl | C₆H₈Cl₂N₂ | 179.04 | Cl (C2), CH₃ (C5) | Non-radioactive intermediates |

| 2-Amino-5-(chloromethyl)pyrimidine HCl | C₅H₇Cl₂N₃ | 180.03 | Cl (C5), NH₂ (C2) | Solubility-enhanced drug candidates |

| 5-Chloro-2-(chloromethyl)pyrimidine HCl | C₅H₄Cl₂N₂ | 163.01 | Cl (C2, C5) | Thermal-stable intermediates |

Biological Activity

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride is a halogenated pyrimidine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. Its unique structure allows it to interact with molecular targets, influencing enzymatic and receptor functions.

The molecular formula for this compound is CHClI N, and it features both chloromethyl and iodopyrimidine substituents. The presence of these halogens can significantly affect the compound's reactivity and biological activity, facilitating covalent interactions with nucleophilic sites on proteins or nucleic acids .

The biological activity of this compound primarily stems from its ability to form covalent bonds with target molecules. The chloromethyl group is particularly reactive, enabling it to modify proteins or DNA, thereby inhibiting or altering their functions. Additionally, the iodine atom may enhance binding affinity to specific targets, which is critical for its role in drug development .

Antiviral Activity

Research indicates that derivatives of 5-iodopyrimidine have shown significant antiviral properties. For instance, studies have demonstrated that certain 5-substituted pyrimidines exhibit inhibitory activity against retroviruses, including HIV . The structure-activity relationship (SAR) analysis reveals that modifications on the pyrimidine ring can enhance antiviral potency.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies suggest that derivatives possess selective antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.41 µg/mL to 2.0 µM .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-(Chloromethyl)-5-iodopyrimidine | Staphylococcus aureus | 0.41 |

| 2-(Chloromethyl)-5-iodopyrimidine | Enterococcus faecalis | 2.0 |

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It is known to act on phosphodiesterase type 5 (PDE-V), an important target in the treatment of erectile dysfunction and pulmonary hypertension . The synthesis of selective PDE-V inhibitors using this compound as an intermediate illustrates its utility in drug development.

Synthesis of Antiviral Agents

In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their antiviral efficacy against HIV-1 integrase. The synthesized compounds demonstrated IC values in the low micromolar range, indicating promising antiviral activity .

Development of Antimicrobial Agents

Another study focused on the synthesis of heterocyclic antibacterial compounds derived from this pyrimidine structure. The results showed that several derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for clinical applications in treating infections resistant to conventional antibiotics .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(chloromethyl)-5-iodopyrimidine hydrochloride, and how can reaction conditions be optimized for yield?

Answer: The synthesis of halogenated pyrimidines like 2-(chloromethyl)-5-iodopyrimidine hydrochloride typically involves nucleophilic substitution or metal-mediated coupling reactions. For example:

- Halogen Exchange : React 5-bromo or 5-chloro pyrimidine derivatives with sodium iodide in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80–100°C) to introduce iodine .

- Chloromethylation : Use formaldehyde and HCl gas under controlled conditions to introduce the chloromethyl group at the 2-position of 5-iodopyrimidine .

- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted starting materials and byproducts. Yield optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents of iodinating agents), and controlling temperature to minimize decomposition .

Q. What analytical methods are most effective for characterizing the purity and structural integrity of this compound?

Answer:

Q. What stability considerations are critical for handling and storing this compound?

Answer:

- Thermal Stability : Store at 2–8°C in amber glass vials to prevent light-induced degradation. Avoid temperatures >40°C, which may trigger decomposition into hazardous byproducts (e.g., HCl, iodine vapor) .

- Moisture Sensitivity : The compound is hygroscopic; use desiccants (silica gel) in storage containers.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may induce exothermic reactions or nucleophilic displacement of the chloromethyl group .

Advanced Research Questions

Q. How does the reactivity of the chloromethyl group in this compound compare to other halogenated pyrimidines in nucleophilic substitution reactions?

Answer: The chloromethyl group exhibits higher reactivity than chloro or iodo substituents on the pyrimidine ring due to its primary alkyl halide nature. Key comparisons:

- Reactivity Order : –CH₂Cl > –I > –Cl in SN2 reactions (e.g., with amines or thiols). For example, the chloromethyl group reacts with piperidine in DMSO at 25°C within 1 hour, while 5-iodo substituents require catalytic Pd(0) for cross-coupling .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) slow reaction rates due to hydrogen bonding .

Q. What computational modeling approaches are suitable for predicting interactions of this compound with biological targets?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or methyltransferases). The iodo group may participate in halogen bonding with backbone carbonyls, while the chloromethyl group can alkylate cysteine residues .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Parameters for iodine require specialized force fields (e.g., GAFF2 with RESP charges) .

- QM/MM : Combine quantum mechanics (B3LYP/6-31G*) and molecular mechanics to study reaction mechanisms (e.g., alkylation of active-site nucleophiles) .

Q. How can researchers resolve discrepancies in biological activity data observed across studies using this compound?

Answer: Discrepancies often arise from variations in:

- Purity : Impurities >5% (e.g., dehalogenated byproducts) can skew IC₅₀ values. Validate purity via HPLC and elemental analysis before biological assays .

- Solubility : Use DMSO stocks (<1% v/v in buffer) to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength, which affect ionization of the pyrimidine ring .

- Control Experiments : Include positive controls (e.g., 5-fluorouracil for antimetabolite activity) and validate target engagement via SPR or ITC .

Q. What strategies mitigate toxicity risks during in vitro and in vivo studies with this compound?

Answer:

- In Vitro :

- In Vivo :

- Administer via controlled-release formulations (e.g., PEGylated nanoparticles) to limit systemic exposure.

- Monitor hepatic and renal function biomarkers (ALT, creatinine) weekly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.